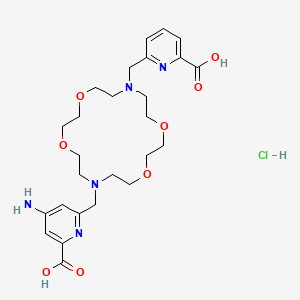

Macropa-NH2 hydrochloride

CAS No.:

Cat. No.: VC14484897

Molecular Formula: C26H38ClN5O8

Molecular Weight: 584.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H38ClN5O8 |

|---|---|

| Molecular Weight | 584.1 g/mol |

| IUPAC Name | 4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H |

| Standard InChI Key | LFFSSMKPBQSWNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl |

Introduction

Structural and Physicochemical Properties of Macropa-NH2 Hydrochloride

Molecular Architecture

Macropa-NH2 hydrochloride belongs to the diaza-18-crown-6 macrocyclic ligand family, modified with an amine functional group that enhances its metal-binding affinity. The macrocyclic scaffold consists of two pyridine units bridged by ethylene glycol chains, creating a preorganized cavity ideal for encapsulating large metal ions like lanthanides and actinides . The hydrochloride salt form improves aqueous solubility (≥100 mg/mL in water), facilitating its use in biological systems .

Key Physicochemical Parameters

-

Solubility: Soluble in polar solvents (water, DMSO) and stable under mild storage conditions (4°C) .

-

Stability: Resists hydrolysis and oxidation at physiological pH, critical for in vivo applications .

-

Purity: Industrial-grade batches achieve >95% purity via preparative high-performance liquid chromatography (HPLC) .

Table 1: Physicochemical Profile of Macropa-NH2 Hydrochloride

| Property | Value |

|---|---|

| Molecular Weight | 584.06 g/mol |

| CAS Number | 2443966-86-5 |

| Aqueous Solubility | ≥100 mg/mL |

| Storage Conditions | 4°C, desiccated |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Macropa-NH2 hydrochloride involves two stages: (1) functionalization of the macropa scaffold with an amine group and (2) salt formation with hydrochloric acid. A typical protocol includes:

-

Refluxing: A suspension of Macropa-NH2 and sodium carbonate in acetone is heated under reflux to activate the amine group .

-

Acidification: Dropwise addition of hydrochloric acid precipitates the hydrochloride salt.

-

Purification: Crude product is purified via preparative HPLC, yielding a white crystalline solid .

Industrial Manufacturing

Industrial processes scale this synthesis using bulk reactors with automated temperature and pressure controls. Key steps include:

-

Batch Reactors: 100–500 L reactors for cost-effective production.

-

Chromatography: Industrial-scale HPLC columns ensure ≥95% purity.

-

Quality Control: Rigorous testing for residual solvents (e.g., acetone) via gas chromatography .

Coordination Chemistry and Thermodynamic Stability

Metal-Binding Properties

Macropa-NH2 exhibits exceptional affinity for large, trivalent metal ions. Stability constants (log K) for select metals are:

These values surpass traditional chelators like DOTA (log K = 16.5 for Eu³⁺), underscoring its utility in radiopharmaceuticals .

Table 2: Metal Coordination Metrics

| Metal Ion | Coordination Mode | Bond Length (Å) |

|---|---|---|

| La³⁺ | Octahedral | 2.44–2.98 |

| Ac³⁺ | Octahedral | 2.37–3.07 |

| Pb²⁺ | Square Pyramidal | 2.35–3.09 |

Thermodynamic Studies

Isothermal titration calorimetry (ITC) reveals exothermic binding (ΔH = −120 kJ/mol for Ac³⁺), driven by favorable entropy changes . X-ray crystallography confirms a ten-coordinate geometry for Ac³⁺ complexes, with bonds to six oxygen and four nitrogen atoms .

Biomedical Applications in Targeted Therapy and Imaging

Targeted Alpha Therapy (TAT)

Macropa-NH2 enables stable complexation of α-emitters like ²²⁵Ac, which deliver cytotoxic radiation to tumors. Preclinical studies demonstrate:

-

High Tumor Uptake: Anti-HER2 antibody conjugates achieve tumor-to-blood ratios of 15:1 in murine models .

-

Low Off-Target Toxicity: <1% bone retention due to superior in vivo stability .

PET Imaging with Cerium-134

¹³⁴Ce-labeled Macropa-NH2 conjugates permit real-time tracking of drug biodistribution. Key advantages over DOTA include:

-

Room-Temperature Labeling: Quantitative yields without ligand excess .

-

Rapid Clearance: 80% excreted renally within 24 hours, reducing background noise .

Table 3: Comparative Radiolabeling Performance

| Parameter | Macropa-NH2 | DOTA |

|---|---|---|

| Labeling Yield | 98% | 75% |

| Optimal pH | 5–7 | 3–5 |

| Stability (t₁/₂) | 72 h | 24 h |

Comparative Analysis with Competing Chelators

Structural Advantages Over DOTA

-

Larger Cavity: Accommodates actinides (ionic radius ~1.12 Å) vs. DOTA’s 0.98 Å limit .

-

Amine Functionalization: Enables covalent conjugation to antibodies without pre-activation .

Performance in Clinical Settings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume